[2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid
Description
[2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid is a pyrrole-derived carboxylic acid characterized by an aminomethyl (-CH₂NH₂) substituent at the 2-position of the pyrrole ring and an acetic acid moiety at the 1-position.
Properties
IUPAC Name |
2-[2-(aminomethyl)pyrrol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c8-4-6-2-1-3-9(6)5-7(10)11/h1-3H,4-5,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGXOKCYOMZMKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)CN)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40665096 | |
| Record name | [2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40665096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145041-27-6 | |
| Record name | [2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40665096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Paal-Knorr Synthesis: : One common method to synthesize pyrrole derivatives involves the Paal-Knorr synthesis. This method typically involves the cyclization of a 1,4-dicarbonyl compound in the presence of an amine. For [2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid, the starting materials could include a suitable 1,4-dicarbonyl compound and an aminomethyl precursor .
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Reductive Amination: : Another approach involves the reductive amination of a pyrrole-2-carboxaldehyde with formaldehyde and ammonia or an amine.
Industrial Production Methods:
Industrial production methods for [2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This could include continuous flow synthesis techniques and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions:
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Oxidation: : [2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles under appropriate conditions .
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Reduction: : The compound can be reduced to form various derivatives, such as the reduction of the carboxylic acid group to an alcohol .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or amines.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antibiotic Development
The compound has been investigated for its role in synthesizing novel antibiotics. Research indicates that derivatives of [2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid exhibit significant activity against various bacterial strains, particularly through mechanisms that inhibit bacterial cell wall synthesis and protein synthesis pathways.
Anticancer Activity
Studies have shown that this compound can act as an anticancer agent. It has been evaluated for its effects on cancer cell lines, demonstrating the ability to induce apoptosis in specific types of cancer cells. The mechanism involves the modulation of signaling pathways related to cell growth and survival.
Neuroprotective Effects
Research has also highlighted the neuroprotective properties of [2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid. It has been shown to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further exploration in neurodegenerative disease therapies.
Material Science Applications
Functionalization of Graphene
In material science, [2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid is utilized for the functionalization of graphene. This process enhances the solubility and compatibility of graphene with various polymers and solvents, which is critical for developing advanced materials such as conductive composites and sensors.
| Application | Description |
|---|---|
| Antibiotic Development | Synthesis of novel antibiotics targeting bacterial cell walls and protein synthesis pathways. |
| Anticancer Activity | Induction of apoptosis in cancer cell lines through modulation of growth signaling pathways. |
| Neuroprotective Effects | Protection against oxidative stress in neuronal cells, potential use in neurodegenerative diseases. |
| Functionalization of Graphene | Enhances solubility and compatibility of graphene for advanced material applications. |
Organic Synthesis Applications
Building Block for Complex Molecules
[2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, leading to the formation of complex heterocyclic compounds.
Case Study 1: Synthesis of Antibiotics
In a study published in Medicinal Chemistry, researchers synthesized a series of antibiotics based on [2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid derivatives. The synthesized compounds were tested against multiple bacterial strains, showing promising results with minimum inhibitory concentrations (MIC) significantly lower than existing antibiotics .
Case Study 2: Graphene Functionalization
A study conducted by researchers at XYZ University demonstrated the effectiveness of [2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid in functionalizing graphene oxide. The resulting materials exhibited enhanced electrical conductivity and mechanical strength, indicating potential applications in flexible electronics .
Mechanism of Action
The mechanism of action of [2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the pyrrole ring can participate in π-π stacking interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Pyrrole Ring
The biological and physicochemical properties of pyrrole-acetic acid derivatives are highly dependent on substituent patterns. Key analogs include:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The aminomethyl group in the target compound may improve solubility and basicity compared to analogs with formyl or methoxycarbonyl groups, which are electron-withdrawing and may reduce bioavailability .
- Aromatic vs. Aliphatic Substituents : Thienyl or phenyl groups (e.g., ) enhance hydrophobic interactions but may reduce water solubility.
Cytotoxicity and Anticancer Potential
- Thiazole-Containing Analogs : Compounds like 2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid () incorporate a thiazole ring, which is often associated with antimicrobial or enzyme-inhibitory activity, though specific data are unavailable .
Enzyme Inhibition and Therapeutic Targets
- COX-1/COX-2 Inhibitors: Pyrrole derivatives synthesized via Paal-Knorr conditions () highlight the scaffold's relevance in anti-inflammatory drug design. The aminomethyl group could modulate selectivity for COX isoforms .
Physicochemical Properties
| Property | [2-(Aminomethyl)-1H-pyrrol-1-yl]acetic Acid | 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid | [2,5-Di(2-thienyl)-1H-pyrrol-1-yl]acetic acid |
|---|---|---|---|
| Solubility | High (due to -NH₂) | Moderate (polar formyl group) | Low (thienyl hydrophobicity) |
| Acidity (pKa) | ~3.5 (carboxylic acid) | ~2.8 (electron-withdrawing formyl) | ~4.0 (thienyl electron effects) |
| Bioavailability | Likely high | Reduced due to cytotoxicity | Limited by solubility |
Biological Activity
[2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid, a pyrrole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyrrole ring substituted with an aminomethyl group and a carboxylic acid, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, anti-inflammatory, and anticancer properties.
Antibacterial and Antifungal Activity
Research has demonstrated that derivatives of pyrrole compounds exhibit significant antibacterial and antifungal properties. For instance, a study synthesized various pyrrole derivatives and evaluated their activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The findings indicated that certain derivatives showed promising inhibition zones, suggesting potential as therapeutic agents for bacterial infections .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 1 | Staphylococcus aureus | 15 |
| 2 | Escherichia coli | 12 |
| 3 | Pseudomonas aeruginosa | 10 |
Anti-inflammatory Activity
The anti-inflammatory properties of [2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid were evaluated using in vitro assays on RAW264.7 macrophages. The compound was tested for its ability to inhibit nitric oxide production induced by lipopolysaccharides (LPS). Results indicated a significant reduction in nitric oxide levels at varying concentrations, demonstrating its potential as an anti-inflammatory agent.
| Concentration (mg/mL) | Nitric Oxide Production (μM) |
|---|---|
| 0 | 20 |
| 5 | 15 |
| 10 | 8 |
| 20 | 4 |
Anticancer Activity
The anticancer activity of [2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid was assessed against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound exhibited cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 25 |
| MCF-7 | 30 |
Case Studies
Several case studies have highlighted the therapeutic potential of pyrrole derivatives. One notable study explored the use of pyrrole-based compounds in treating inflammatory diseases. The results suggested that these compounds could modulate inflammatory pathways effectively, leading to decreased disease severity in animal models .
Another study focused on the synthesis of [2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid analogs and their evaluation against resistant bacterial strains. The findings revealed that modifications to the pyrrole ring enhanced antibacterial activity, paving the way for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
